molecular formula C14H11NO2S2 B3064665 Benzyl 4-nitrobenzenecarbodithioate CAS No. 154424-50-7

Benzyl 4-nitrobenzenecarbodithioate

Cat. No.: B3064665
CAS No.: 154424-50-7
M. Wt: 289.4 g/mol
InChI Key: UTWYMFPTRLNCJX-UHFFFAOYSA-N
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Description

Benzyl 4-nitrobenzenecarbodithioate is a chemical compound that falls under the class of carbodithioate esters. It is known for its inhibitory capacity against certain enzymes, particularly phospholipases A2 found in snake venoms

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 4-nitrobenzenecarbodithioate can be synthesized using 4-nitrothiobenzoic acid S-benzyl ester as a precursor. The synthesis involves the reaction of 4-nitrothiobenzoic acid with benzyl alcohol under specific conditions to form the desired carbodithioate . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the product.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-nitrobenzenecarbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted carbodithioates depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-nitrobenzenecarbodithioate has several scientific research applications:

Mechanism of Action

The mechanism by which benzyl 4-nitrobenzenecarbodithioate exerts its effects involves the inhibition of phospholipases A2. The compound interacts with the active site residues of the enzyme, impeding the normal catalysis cycle and preventing the attachment of the substrate to the active site . This inhibition reduces the enzymatic activity, which can be beneficial in mitigating the effects of snake venom.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific inhibitory action on phospholipases A2 and its potential applications in antivenom therapy. Its structure allows for specific interactions with enzyme active sites, making it a valuable compound for research and therapeutic development.

Properties

IUPAC Name

benzyl 4-nitrobenzenecarbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S2/c16-15(17)13-8-6-12(7-9-13)14(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWYMFPTRLNCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=S)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465205
Record name STK331703
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154424-50-7
Record name STK331703
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-nitrobenzoic acid (1.67 g), benzyl mercaptan (1.24 g) and phosphorus pentasulfide (4.44 g) in toluene (40 ml) was refluxed for 20 h. A dark red color was developed immediately after heating. After the reaction was complete (as monitored by GC-MS), it was cooled to room temperature and purified by a column chromatography packed with neutral alumina, eluting with benzene. Removal of the solvent by distillation gave the single compound, benzyl-4-nitrodithiobenzoate (1.48 g, 51%). It was further characterized by 1H and 13C-NMR.
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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